molecular formula C10H10Cl2O3 B14769866 Methyl 2,5-dichloro-4-ethoxybenzoate

Methyl 2,5-dichloro-4-ethoxybenzoate

Cat. No.: B14769866
M. Wt: 249.09 g/mol
InChI Key: SPXMVQKYFSXUIV-UHFFFAOYSA-N
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Description

Methyl 2,5-dichloro-4-ethoxybenzoate is an organic compound with the molecular formula C10H10Cl2O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by an ethoxy group. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-dichloro-4-ethoxybenzoate can be synthesized through the esterification of 2,5-dichloro-4-ethoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dichloro-4-ethoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

Major Products Formed

    Substitution: Products with various substituents replacing the chlorine atoms.

    Reduction: Methyl 2,5-dichloro-4-ethoxybenzyl alcohol.

    Oxidation: 2,5-dichloro-4-ethoxybenzoic acid.

Scientific Research Applications

Methyl 2,5-dichloro-4-ethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with antimicrobial or anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,5-dichloro-4-ethoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The chlorine atoms and ethoxy group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-dichlorobenzoate
  • Methyl 3,5-dichloro-4-ethoxybenzoate
  • Methyl 2,5-dichlorobenzoate

Uniqueness

Methyl 2,5-dichloro-4-ethoxybenzoate is unique due to the specific positioning of the chlorine atoms and the ethoxy group on the benzene ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. For example, the presence of the ethoxy group at position 4 can enhance its solubility and reactivity in certain chemical reactions.

Properties

Molecular Formula

C10H10Cl2O3

Molecular Weight

249.09 g/mol

IUPAC Name

methyl 2,5-dichloro-4-ethoxybenzoate

InChI

InChI=1S/C10H10Cl2O3/c1-3-15-9-5-7(11)6(4-8(9)12)10(13)14-2/h4-5H,3H2,1-2H3

InChI Key

SPXMVQKYFSXUIV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)Cl)C(=O)OC)Cl

Origin of Product

United States

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